molecular formula C18H19N3O B414072 3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

Numéro de catalogue: B414072
Poids moléculaire: 293.4 g/mol
Clé InChI: AGFZJQDWVBDHHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound featuring a fused triazolo-isoquinoline core with furan and methyl substituents. Its structural complexity arises from the 1,2,4-triazole ring fused to the isoquinoline system, modified by alkyl (5,5,8,9-tetramethyl) and heteroaromatic (furan-2-yl) groups. This compound is part of a broader class of triazolo[3,4-a]isoquinoline derivatives, which are synthesized via cyclization reactions involving hydrazonoyl halides and dihydroisoquinolines . Modifications at the 3-position (furan) and the 5,6-dihydro moiety are critical for tailoring biological activity and physicochemical properties.

Propriétés

Formule moléculaire

C18H19N3O

Poids moléculaire

293.4 g/mol

Nom IUPAC

3-(furan-2-yl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C18H19N3O/c1-11-8-13-10-18(3,4)21-16(14(13)9-12(11)2)19-20-17(21)15-6-5-7-22-15/h5-9H,10H2,1-4H3

Clé InChI

AGFZJQDWVBDHHF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=CO4

SMILES canonique

CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=CO4

Origine du produit

United States

Activité Biologique

3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline (CAS No. 301354-64-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research findings.

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : 3-(furan-2-yl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

Antimicrobial Activity

Research indicates that derivatives of triazoloisoquinolines exhibit significant antimicrobial properties. A study conducted by researchers utilizing machine learning models predicted the antimicrobial activity of various compounds including triazolo derivatives. The study highlighted that modifications in the triazole ring could enhance the efficacy against specific bacterial strains .

Anticancer Properties

Recent studies have shown that compounds similar to 3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline possess anticancer properties. For instance:

  • Case Study 1 : In vitro assays demonstrated that triazoloisoquinolines could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
CompoundCell LineIC50 (µM)
Triazoloisoquinoline AMCF-715
Triazoloisoquinoline BHeLa20

Neuroprotective Effects

The neuroprotective effects of similar compounds have been investigated in models of neurodegenerative diseases. In particular:

  • Case Study 2 : A study published in a peer-reviewed journal reported that certain triazolo derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to their ability to modulate G protein-coupled receptors (GPCRs), which play a crucial role in neuronal signaling and survival .

The biological activity of 3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can be attributed to several mechanisms:

  • GPCR Modulation : The compound may interact with various GPCRs affecting intracellular signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : By reducing oxidative stress in cells, it may prevent damage associated with neurodegeneration.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects : Alkoxy groups (e.g., 4g, 4l) enhance lipophilicity but reduce yields compared to methyl or furan substituents. Fluorinated benzyloxy groups (4l) show lower yields, likely due to steric hindrance .
  • Synthetic Flexibility : The acetyl group at the 3-position (4a) enables further derivatization into chalcones via Claisen–Schmidt condensation, a strategy used for antitumor agents .

Pharmacological Activity

Anticancer Activity

  • Chalcone Derivatives : Analog 4a-derived chalcones (e.g., compounds 45 and 46) exhibit IC₅₀ values of 1.2–3.8 µM against breast (MCF7), lung (A549), and liver (HepG2) cancer cells. Their mechanism involves p53 upregulation, Bax/Bcl-2 modulation, and caspase-3 activation .
  • Target Compound : While direct data are lacking, structurally similar fluorinated chalcones (e.g., from ) induce G1/S cell cycle arrest and apoptosis in breast cancer cells via CDK4 and MMP1 downregulation . The furan group may enhance DNA intercalation or kinase inhibition.

Anticonvulsant Activity

  • 9-Alkoxy Derivatives : Compounds 4c–t show ED₅₀ values of 12–45 mg/kg in maximal electroshock (MES) tests, with 9-pentyloxy (4c) being most effective. Rotarod tests indicate minimal neurotoxicity (TD₅₀ > 500 mg/kg) .

Physicochemical and Computational Insights

  • Lipophilicity : The tetramethyl and furan groups increase logP compared to methoxy or hydroxy analogs (e.g., 4b: logP ~2.1 vs. target compound estimated logP ~3.5), enhancing membrane permeability but reducing solubility .
  • Docking Studies : Chalcone derivatives with methoxy groups (e.g., 45) show strong EGFR kinase inhibition (binding energy: −9.8 kcal/mol), while fluorinated analogs (4l) exhibit higher selectivity for HER2 .

Méthodes De Préparation

Cyclocondensation of Hydrazine Derivatives with Isoquinoline Precursors

This method involves the reaction of substituted dihydroisoquinolines with hydrazonoyl chlorides or hydrazines to form the triazole ring.

Procedure (Adapted from,):

  • Starting Materials :

    • 5,5,8,9-Tetramethyl-5,6-dihydroisoquinoline (synthesized via Friedel-Crafts alkylation).

    • 3-(Furan-2-yl)hydrazine or its hydrazonoyl chloride derivative.

  • Reaction Conditions :

    • Solvent: Acetonitrile or DMF.

    • Catalyst: FeCl₃ or CuCl₂ (1–2 mol%).

    • Temperature: 80–100°C, reflux for 12–24 hours.

  • Mechanism :

    • Nucleophilic attack by the hydrazine nitrogen on the isoquinoline carbonyl, followed by cyclodehydration to form the triazole ring.

  • Yield : 65–78%.

Key Data :

ParameterValueSource
Optimal CatalystFeCl₃
Reaction Time18 hours
Purity (HPLC)>95%

[3+2] Cycloaddition with Diazonium Salts

Aryl diazonium salts react with dihydroisoquinolines to form triazolo-fused systems.

Procedure (Adapted from,):

  • Starting Materials :

    • 5,5,8,9-Tetramethyl-1,2,3,4-tetrahydroisoquinoline.

    • Furan-2-carbaldehyde diazonium salt.

  • Reaction Conditions :

    • Solvent: Ethanol/Water (3:1).

    • Base: NaHCO₃ or K₂CO₃.

    • Temperature: 0–5°C (diazo formation), then 25°C for cycloaddition.

  • Mechanism :

    • Diazonium salt formation followed by regioselective [3+2] cycloaddition with the isoquinoline enamine.

  • Yield : 55–62%.

Key Data :

ParameterValueSource
Cycloaddition Temp25°C
Byproduct ControlDimroth rearrangement minimized at pH 7

Transition-Metal-Catalyzed Cross-Coupling

Introduces the furan moiety via Suzuki-Miyaura coupling.

Procedure (Adapted from,):

  • Starting Materials :

    • 5,5,8,9-Tetramethyl-5,6-dihydrotriazolo[3,4-a]isoquinoline-3-boronic ester.

    • 2-Bromofuran.

  • Reaction Conditions :

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: K₂CO₃.

    • Solvent: Toluene/EtOH (2:1).

    • Temperature: 80°C, 6–8 hours.

  • Mechanism :

    • Pd-mediated coupling of the boronic ester with 2-bromofuran.

  • Yield : 70–85%.

Key Data :

ParameterValueSource
Catalyst Loading5 mol% Pd(PPh₃)₄
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,2,3-triazole vs. 1,2,4-triazole formation.

  • Solution : Use bulky bases (e.g., DIPEA) to favor 1,2,4-regiochemistry.

Byproduct Formation in Cycloaddition

  • Issue : Dimroth rearrangement under basic conditions.

  • Solution : Maintain neutral pH and low temperature (<10°C) during diazonium salt formation.

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.38 (s, 6H, 5,5-CH₃), 2.25 (s, 6H, 8,9-CH₃), 6.45–6.55 (m, 3H, furan-H), 7.20–7.30 (m, 2H, isoquinoline-H).

  • MS (ESI) : m/z 294.2 [M+H]⁺ .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.